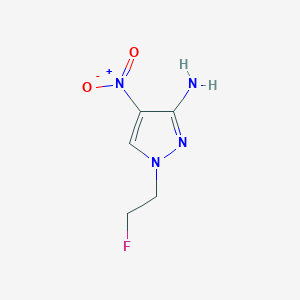
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluoroethyl group at position 1 and a nitro group at position 4 on the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-1H-pyrazole with 2-fluoroethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow synthesis, for example, can be employed to achieve higher yields and better control over reaction parameters . This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures. This can be achieved using reagents such as acetic anhydride or phosphorus oxychloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Fluoroethyl)-4-amino-1H-pyrazol-3-amine, while substitution of the fluoroethyl group can lead to various substituted pyrazoles.
Scientific Research Applications
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of fluorinated pyrazoles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific biological system and the context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-Fluoroethanol: This compound also contains a fluoroethyl group but lacks the pyrazole ring and nitro group.
1-(2-Fluoroethyl)-4-amino-1H-pyrazol-3-amine: This compound is a reduced form of this compound and has different chemical properties and applications.
1-(2-Fluoroethyl)-1H-pyrazole: This compound lacks the nitro group and has different reactivity and applications compared to this compound.
Properties
Molecular Formula |
C5H7FN4O2 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8) |
InChI Key |
FCSKTEKGVMBDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)
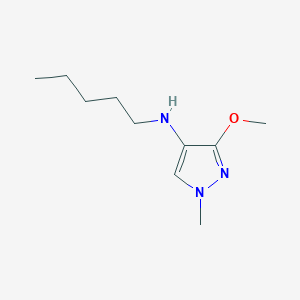

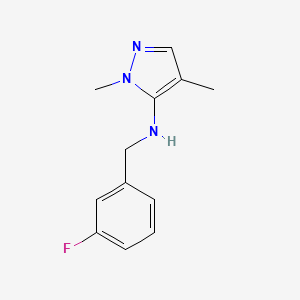
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
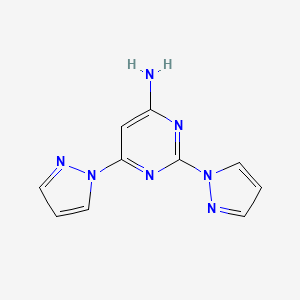
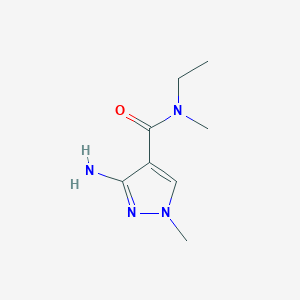
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737302.png)
![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11737309.png)
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737311.png)
